molecular formula C13H17N3O2S B2936497 Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 2287284-13-1

Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2936497
CAS RN: 2287284-13-1
M. Wt: 279.36
InChI Key: PQEJBPXJGOGXKT-UHFFFAOYSA-N
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Description

  • Synonyms : (3,5-di-tert-butyl-4-hydroxybenzyl)dimethylamine, 2,6-Di-tert-butyl-α-(dimethylamino)-4-cresol, 4-[(Dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)phenol, 4-[(Dimethylamino)methyl]-2,6-di-tert-butylphenol

Synthesis Analysis

The synthesis of this compound involves the covalent linkage of the sterically hindered pyrocatechol moiety through a 2-thioacetyl bridge to secondary amines, including pharmacophore γ-aminobutyric acid and 2-amino-4-dimethylamino-1,3,5-triazine. X-ray diffraction studies have been conducted to determine the structures of most synthesized compounds .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 172.63°C (predicted)
  • Boiling Point : Not well-documented, but predicted to be around 374.1°C at 760 mmHg
  • Density : Predicted to be approximately 1.3 g/cm³
  • Refractive Index : Predicted refractive index (n20D) is 1.61

properties

IUPAC Name

tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-6-8-10(14)15-7(2)16-11(8)19-9(6)12(17)18-13(3,4)5/h1-5H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEJBPXJGOGXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

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